(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol Isotope labelled derivative of Estradiol. Estradiol​ is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Brand Name: Vulcanchem
CAS No.: 66789-03-5
VCID: VC0196598
InChI: InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D
SMILES: CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Molecular Formula: C18H20O2D4
Molecular Weight: 276.41

(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

CAS No.: 66789-03-5

Cat. No.: VC0196598

Molecular Formula: C18H20O2D4

Molecular Weight: 276.41

Purity: > 95%

* For research use only. Not for human or veterinary use.

(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol - 66789-03-5

CAS No. 66789-03-5
Molecular Formula C18H20O2D4
Molecular Weight 276.41
IUPAC Name (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D
SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Appearance White Solid
Melting Point 175-178 °C

Structural Characteristics and Classification

Molecular Structure

The compound (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol belongs to the polycyclic aromatic hydrocarbon class, characterized by multiple fused ring systems. Its core structure consists of a cyclopenta[a]phenanthrene framework with specific stereochemistry designated by the (8R,9S,13S,14S,17S) configuration at five critical stereocenters. This precise stereochemical arrangement contributes significantly to the compound's three-dimensional structure and potential biological activities.

The molecule features two hydroxyl groups at positions 3 and 17, which serve as important functional moieties that influence its chemical reactivity and solubility characteristics. These hydroxyl groups can participate in hydrogen bonding interactions, affecting the compound's physical properties and potential intermolecular interactions in biological systems.

Classification Framework

The compound can be classified within several chemical taxonomies:

Classification CategoryDesignation
Primary ClassificationPolycyclic Aromatic Hydrocarbon
Structural SubclassCyclopenta[a]phenanthrene Derivative
Functional Group ClassificationDiol (3,17-positions)
Isotopic ClassificationTetradeuterated Compound
Stereochemical ClassificationMulti-stereocenter Compound (5 defined centers)

This multifaceted classification reflects the compound's complex structural features and potential for diverse chemical interactions in various research contexts.

Physical and Chemical Properties

Fundamental Physical Properties

Although specific experimental data for this exact compound is limited in the available literature, its physical properties can be reasonably estimated based on its structure and comparative analysis with similar molecules. As a polycyclic aromatic compound with hydroxyl groups, it likely exhibits moderate solubility in polar organic solvents while showing limited solubility in water. The presence of deuterium atoms may slightly alter its physical properties compared to its non-deuterated analog, including potential differences in boiling point, density, and partition coefficient.

Synthesis Methodologies

Retrosynthetic Approach

Deuteration MethodPrincipleAdvantagesChallenges
Catalytic H/D ExchangeUse of deuterium gas or deuterated solvents with catalystsHigh atom economyLimited site selectivity
Base-Catalyzed ExchangeExchange of acidic hydrogens with deuterium using bases in D₂OSimple procedureLimited to acidic positions
Halogen-Deuterium ExchangeReplacement of halogen atoms with deuteriumGood regioselectivityRequires prior halogenation
Reduction with Deuterated ReagentsUse of deuterated reducing agents (NaBD₄, LiAlD₄)High incorporationCost of deuterated reagents

The selection of an appropriate deuteration strategy would depend on the specific synthetic route and the desired purity of the final deuterated product.

Purification and Characterization

Following synthesis, the compound would typically require purification using techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization of the purified compound would involve a combination of analytical methods, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure, purity, and deuterium incorporation levels.

Biological Activities and Interactions

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide additional insights into potential biological activities. The receptor occupancy principles discussed in research on related compounds suggest that structural specificity is critical for effective receptor interactions. Molecular docking studies and receptor occupancy calculations would be necessary to accurately predict the binding potential of this specific compound .

Analytical Detection Methods

Mass Spectrometry Techniques

Mass spectrometry represents a primary analytical method for detecting and quantifying deuterated compounds. The mass difference introduced by deuterium substitution creates characteristic fragmentation patterns that differentiate the deuterated compound from its non-deuterated analog. Various mass spectrometry techniques applicable to this compound include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Resolution Mass Spectrometry (HRMS)

These techniques can provide both qualitative identification and quantitative measurement of the compound in various matrices.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers valuable structural information about deuterated compounds. The absence of proton signals at deuterated positions creates distinctive patterns in the ¹H-NMR spectrum. Additionally, ²H-NMR (deuterium NMR) can directly detect the deuterium atoms, providing confirmation of their presence and positional arrangement within the molecule.

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